molecular formula C5H3ClN2O B3358885 1H-Pyrrole-2-carbonitrile, 5-chloro-1-hydroxy- CAS No. 827342-89-2

1H-Pyrrole-2-carbonitrile, 5-chloro-1-hydroxy-

Cat. No.: B3358885
CAS No.: 827342-89-2
M. Wt: 142.54 g/mol
InChI Key: AZFXABNDCWDDBN-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carbonitrile, 5-chloro-1-hydroxy- is a heterocyclic organic compound with a pyrrole ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and hydroxy functional groups on the pyrrole ring makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-carbonitrile, 5-chloro-1-hydroxy- typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a nitrile precursor with a chlorinated reagent in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-carbonitrile, 5-chloro-1-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

  • Oxidation leads to the formation of carbonyl derivatives.
  • Reduction results in the formation of amine derivatives.
  • Substitution reactions yield various substituted pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole-2-carbonitrile, 5-chloro-1-hydroxy- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carbonitrile, 5-chloro-1-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1H-Pyrrole-2-carbonitrile: Lacks the chloro and hydroxy groups, making it less versatile for chemical modifications.

    5-Chloro-1H-pyrrole-2-carbonitrile: Lacks the hydroxy group, limiting its potential for certain reactions.

    1H-Pyrrole-2-carboxylic acid: Contains a carboxyl group instead of a nitrile, leading to different reactivity and applications.

Uniqueness: 1H-Pyrrole-2-carbonitrile, 5-chloro-1-hydroxy- is unique due to the presence of both chloro and hydroxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of derivatives with diverse applications in various fields.

Properties

IUPAC Name

5-chloro-1-hydroxypyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-2-1-4(3-7)8(5)9/h1-2,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFXABNDCWDDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=C1)Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462898
Record name 1H-Pyrrole-2-carbonitrile, 5-chloro-1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827342-89-2
Record name 1H-Pyrrole-2-carbonitrile, 5-chloro-1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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